molecular formula C8H7NO3 B6268235 methyl 5-cyano-2-methylfuran-3-carboxylate CAS No. 59760-34-8

methyl 5-cyano-2-methylfuran-3-carboxylate

Cat. No.: B6268235
CAS No.: 59760-34-8
M. Wt: 165.15 g/mol
InChI Key: BOGZKGKOHUYATM-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methylfuran-3-carboxylate: is a chemical compound belonging to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for methyl 5-cyano-2-methylfuran-3-carboxylate typically involve large-scale synthesis using optimized versions of the above-mentioned laboratory methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The cyano and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furans with various functional groups.

Mechanism of Action

The mechanism by which methyl 5-cyano-2-methylfuran-3-carboxylate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carboxylate groups play crucial roles in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • Ethyl 4-acetyl-5-methylfuran-3-carboxylate

Comparison: Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity .

Properties

CAS No.

59760-34-8

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 5-cyano-2-methylfuran-3-carboxylate

InChI

InChI=1S/C8H7NO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,1-2H3

InChI Key

BOGZKGKOHUYATM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C#N)C(=O)OC

Purity

95

Origin of Product

United States

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